N-(2-methoxy-5-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(2-methoxy-5-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a heterocyclic carboxamide featuring a fused pyrido-pyrrolo-pyrimidine core. Key structural attributes include:
- A tricyclic scaffold with a 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine backbone.
- Substituents at positions 1 and 9 (methyl groups) and a carboxamide moiety at position 2 linked to a 2-methoxy-5-methylphenyl group.
- Molecular formula C₂₂H₂₁N₅O₃ (inferred from analogs in and ) and an average mass of ~375–385 g/mol.
Synthetic routes for related compounds involve condensation reactions between pyrido-pyrimidine precursors and substituted glycinate esters under reflux conditions, as described for methyl 1-benzyl/methyl-4-oxo derivatives ().
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-12-7-8-17(28-4)15(10-12)22-20(26)16-11-14-19(24(16)3)23-18-13(2)6-5-9-25(18)21(14)27/h5-11H,1-4H3,(H,22,26) |
InChI Key |
UBDAULCLTOCZGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-Δ1-pyrroline with 2-bromo-5-methoxy-4-methylphenylacetonitrile, followed by cyclization and further functionalization . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Inferred from analogs due to lack of direct data.
Substituent Effects on Chemical Environment
Nuclear Magnetic Resonance (NMR) studies on related pyrido-pyrrolo-pyrimidine derivatives () reveal that substituents on the phenyl ring significantly influence proton chemical shifts in specific regions (e.g., positions 29–36 and 39–44). For example:
Physicochemical and Spectroscopic Trends
- Mass Spectrometry: Mono-isotopic masses for analogs range from 360.1586 () to 408.46 (), consistent with incremental increases in substituent size.
- Infrared (IR) Spectroscopy : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) are common across analogs ().
- X-ray Crystallography : Structural analogs like pyrazolo[1,5-a]pyrimidine-3-carboxamide () confirm regioselectivity in carboxamide orientation, suggesting similar rigidity in the target compound’s core.
Biological Activity
N-(2-methoxy-5-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, and implications for medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that create the pyrido-pyrrolo-pyrimidine scaffold. The synthetic routes often utilize various reagents and conditions tailored to achieve the desired structural modifications. While specific methods for this compound are not extensively documented in the literature, related compounds have been synthesized using techniques such as:
- Condensation reactions : To form the pyrimidine ring.
- Cyclization : For creating the fused pyrido and pyrrolo structures.
- Functional group modifications : To introduce the methoxy and methyl groups.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of pyrido-pyrrolo-pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines, including lung adenocarcinoma (A549) and others. In vitro assays reveal that these compounds can induce apoptosis and cell cycle arrest:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15.0 | Induces apoptosis via caspase activation |
| Compound B | KB | 20.0 | Inhibits folate receptor-mediated uptake |
The compound's mechanism of action may involve inhibition of key metabolic pathways critical for cancer cell survival, such as nucleotide synthesis pathways.
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been explored. Studies have reported activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness is often evaluated using minimum inhibitory concentration (MIC) assays:
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Studies
- Case Study on Anticancer Activity : A study involving a series of pyrido-pyrrolo-pyrimidine derivatives demonstrated that specific substitutions at the 5-position significantly enhanced anticancer activity against A549 cells compared to non-cancerous cells. The most active compound reduced cell viability by over 70% at a concentration of 10 µM after 48 hours of treatment.
- Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial efficacy of derivatives against resistant bacterial strains. The results indicated that certain modifications in the chemical structure improved potency against resistant strains, highlighting the importance of structure-activity relationships in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
